N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
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Overview
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-isothiocyanatobenzamide in the presence of a suitable solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is unique due to its specific benzothiazole and methoxybenzamide moieties. Similar compounds include:
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Known for its luminescent properties and applications in OLEDs.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Exhibits different emission regions due to excited-state intramolecular proton transfer (ESIPT) processes.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Similar to the previous compound but with variations in the hydroxy group position.
These compounds share structural similarities but differ in their specific functional groups and resulting properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C22H17N3O2S2 |
---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-18-8-4-2-6-16(18)20(26)25-22(28)23-15-12-10-14(11-13-15)21-24-17-7-3-5-9-19(17)29-21/h2-13H,1H3,(H2,23,25,26,28) |
InChI Key |
BHYMBMUPRFEKDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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